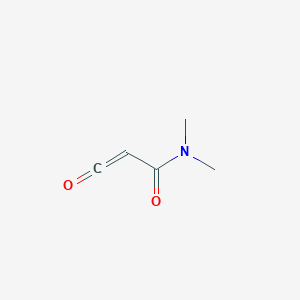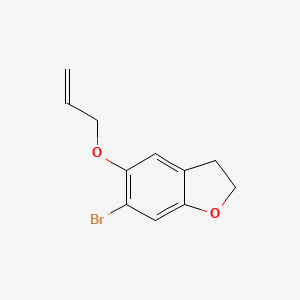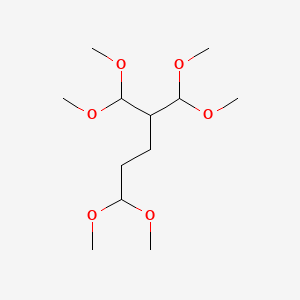
2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane is an organic compound with a complex structure characterized by multiple methoxy groups attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane typically involves the reaction of a pentane derivative with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the proper formation of the methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce methoxy groups into other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethoxymethane: A simpler compound with two methoxy groups attached to a methane backbone.
Dimethoxyethane: Contains two methoxy groups attached to an ethane backbone.
Uniqueness
By understanding the synthesis, reactions, applications, and mechanisms of action of 2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane, researchers can explore its full potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
139996-08-0 |
|---|---|
Formule moléculaire |
C12H26O6 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
2-(dimethoxymethyl)-1,1,5,5-tetramethoxypentane |
InChI |
InChI=1S/C12H26O6/c1-13-10(14-2)8-7-9(11(15-3)16-4)12(17-5)18-6/h9-12H,7-8H2,1-6H3 |
Clé InChI |
XZYFYWSDHYYJPJ-UHFFFAOYSA-N |
SMILES canonique |
COC(CCC(C(OC)OC)C(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



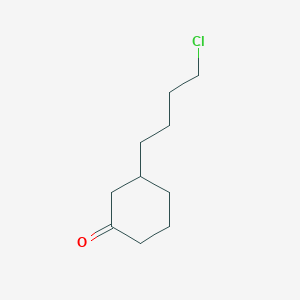
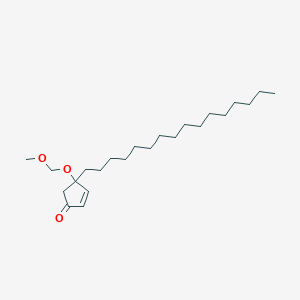
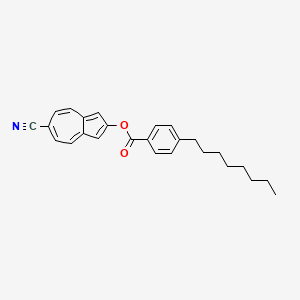
![3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole](/img/structure/B14273751.png)

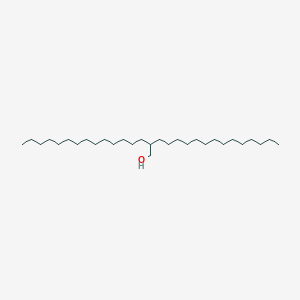

![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
